molecular formula C22H18O3 B14008829 2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate CAS No. 4347-74-4

2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate

Cat. No.: B14008829
CAS No.: 4347-74-4
M. Wt: 330.4 g/mol
InChI Key: DRHQPWCFQNRQFF-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate is an organic compound that features a biphenyl group attached to an oxoethyl group, which is further connected to a 4-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate typically involves a multistep process. One common method includes the Friedel-Crafts acylation reaction, where biphenyl is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by esterification with 4-methylbenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxoethyl and 4-methylbenzoate groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate is unique due to its combination of biphenyl and 4-methylbenzoate moieties, which confer distinct chemical and biological properties

Properties

CAS No.

4347-74-4

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-methylbenzoate

InChI

InChI=1S/C22H18O3/c1-16-7-9-20(10-8-16)22(24)25-15-21(23)19-13-11-18(12-14-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3

InChI Key

DRHQPWCFQNRQFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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